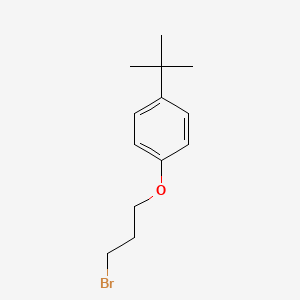
1-(3-Bromopropoxy)-4-tert-butylbenzene
Descripción general
Descripción
1-(3-Bromopropoxy)-4-tert-butylbenzene, also known as 3-Bromopropoxy-4-tert-butylbenzene or 4-tert-butyl-1-(3-bromopropoxy)benzene, is a chemical compound belonging to the class of aromatic compounds. It is used in a variety of scientific research applications, including organic synthesis, drug discovery, and material science. This compound is a member of the family of bromopropoxy-substituted aromatic compounds, and has been found to possess a number of interesting properties.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions :
- (Komen & Bickelhaupt, 1996): This study discusses the preparation of derivatives of 1,3-Di-tert-butylbenzene, which is closely related to 1-(3-Bromopropoxy)-4-tert-butylbenzene. The process involves the synthesis of arylphosphines, illustrating its utility in the development of new chemical entities.
- (Bailey et al., 2006): This paper explores the reaction of similar compounds with lithium-bromine, indicating its relevance in organometallic chemistry and synthesis methodologies.
Polymer Chemistry :
- (Morgan et al., 2010): The research demonstrates the use of alkoxybenzenes, including (3-bromopropoxy)benzene, in polymer chemistry, particularly in polyisobutylene polymerizations, which is a critical process in developing new polymer materials.
- (Yang & Storey, 2015): This study further emphasizes the role of compounds like (3-bromopropoxy)benzene in polymer chemistry, showcasing its application in end-quenching of polyisobutylene with different catalysts.
Materials Science :
- (Chern & Tsai, 2008): This paper discusses the development of polyimides with low dielectric constants using derivatives of tert-butylbenzene, indicating its potential application in the field of electronic materials.
- (Liaw & Liaw, 1996): Similar to the above, this research involves the synthesis of polyimides from diamines containing bulky tert-butyl substituent, highlighting its importance in creating high-performance polymers.
Safety and Hazards
Propiedades
IUPAC Name |
1-(3-bromopropoxy)-4-tert-butylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-13(2,3)11-5-7-12(8-6-11)15-10-4-9-14/h5-8H,4,9-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICMBGLLJDBJDQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364628 | |
| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3245-63-4 | |
| Record name | 1-(3-Bromopropoxy)-4-tert-butylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




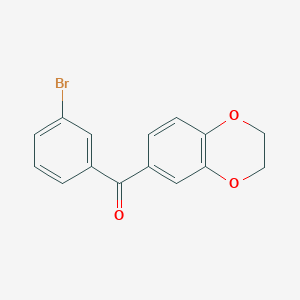
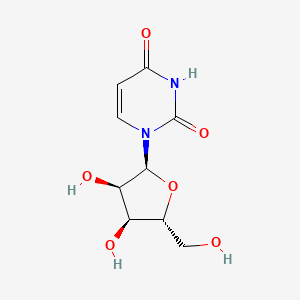

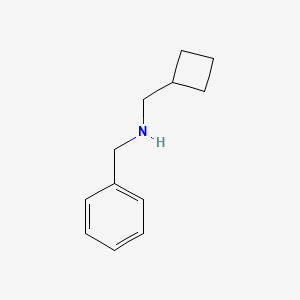
![N-[(3-phenoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270927.png)


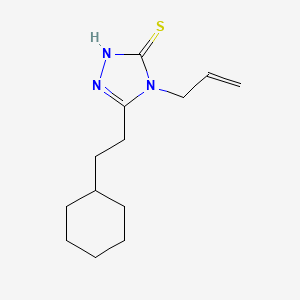
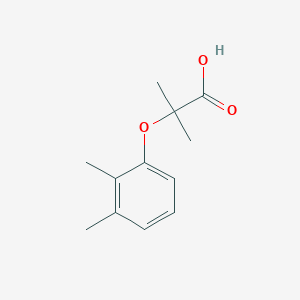
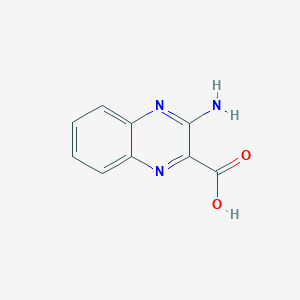
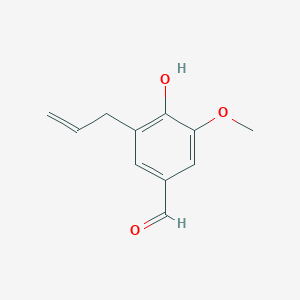
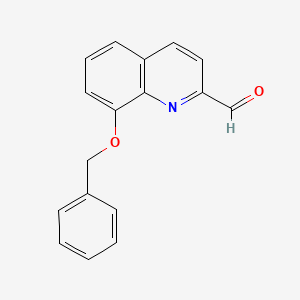
![5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1270945.png)